

# What is the full amino acid sequence of Novokinin

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## Compound of Interest

Compound Name: Novokinin

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## A Comprehensive Technical Guide to Novokinin For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic hexapeptide **Novokinin**, focusing on its biochemical properties, mechanism of action, and methodologies for its study.

### Core Molecular Profile

**Novokinin** is a synthetic peptide designed based on the structure of ovokinin(2-7), a bioactive peptide derived from ovalbumin.[1][2] It is recognized for its high affinity as an agonist for the angiotensin AT2 receptor.[2][3]

Full Amino Acid Sequence:

The full amino acid sequence of **Novokinin** is Arg-Pro-Leu-Lys-Pro-Trp, represented by the one-letter code RPLKPW.[3][4]

Chemical and Physical Properties:

Property	Value	Source
Molecular Formula	C <sub>39</sub> H <sub>61</sub> N <sub>11</sub> O <sub>7</sub>	[3]
Molecular Weight	795.97 g/mol	[3]
CAS Number	358738-77-9	[3]
Affinity for AT2 Receptor (Ki)	7.35 μM	[2][3]
Appearance	Lyophilized powder	[3]
Purity (by HPLC)	≥98%	

## Biological Activity and Quantitative Data

**Novokinin** exhibits a range of biological activities, primarily mediated through its agonistic action on the angiotensin AT2 receptor.[5] Its effects include antihypertensive, vasorelaxant, and anorexigenic properties.[2][6]

Biological Activity	Experimental Model	Dosage/Concentration	Observed Effect	Source
Antihypertensive	Spontaneously Hypertensive Rats (SHRs)	0.03 mg/kg (intravenous)	Significant lowering of systolic blood pressure	[2]
Spontaneously Hypertensive Rats (SHRs)	0.1 mg/kg (oral)	Significant lowering of systolic blood pressure	[2][5]	
C57BL/6J mice	50 mg/kg (oral)	Reduction in blood pressure	[2]	
Vasorelaxant	Isolated mesenteric artery from SHRs	$10^{-5}$ M	Relaxation of the artery	[5]
Anorexigenic	Fasted conscious mice	30-100 nmol/mouse (intracerebroventricular)	Dose-dependent suppression of food intake	[1]
Fasted conscious mice	30-100 mg/kg (oral)	Suppression of food intake	[1]	

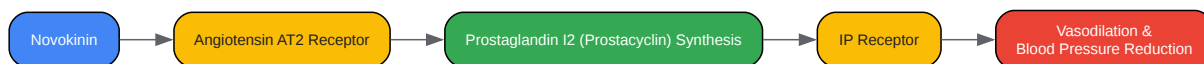
## Signaling Pathways

The biological effects of **Novokin** are initiated by its binding to the angiotensin AT2 receptor. This interaction triggers downstream signaling cascades that vary depending on the physiological context.

### Hypotensive and Vasorelaxant Signaling Pathway

The antihypertensive and vasorelaxant effects of **Novokin** are mediated through the prostaglandin I2 (prostacyclin) pathway.[2][7] Activation of the AT2 receptor leads to the

synthesis and release of prostacyclin, which then acts on the IP receptor to induce vasodilation and lower blood pressure.[7]

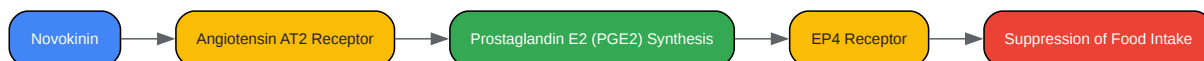


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*Hypotensive and Vasorelaxant Signaling Pathway of **Novokinin**.*

## Anorexigenic Signaling Pathway

The appetite-suppressing effects of **Novokinin** are mediated by the prostaglandin E2 pathway. [1] Following AT2 receptor activation, prostaglandin E2 is produced, which then activates the EP4 receptor, leading to a reduction in food intake.[1]



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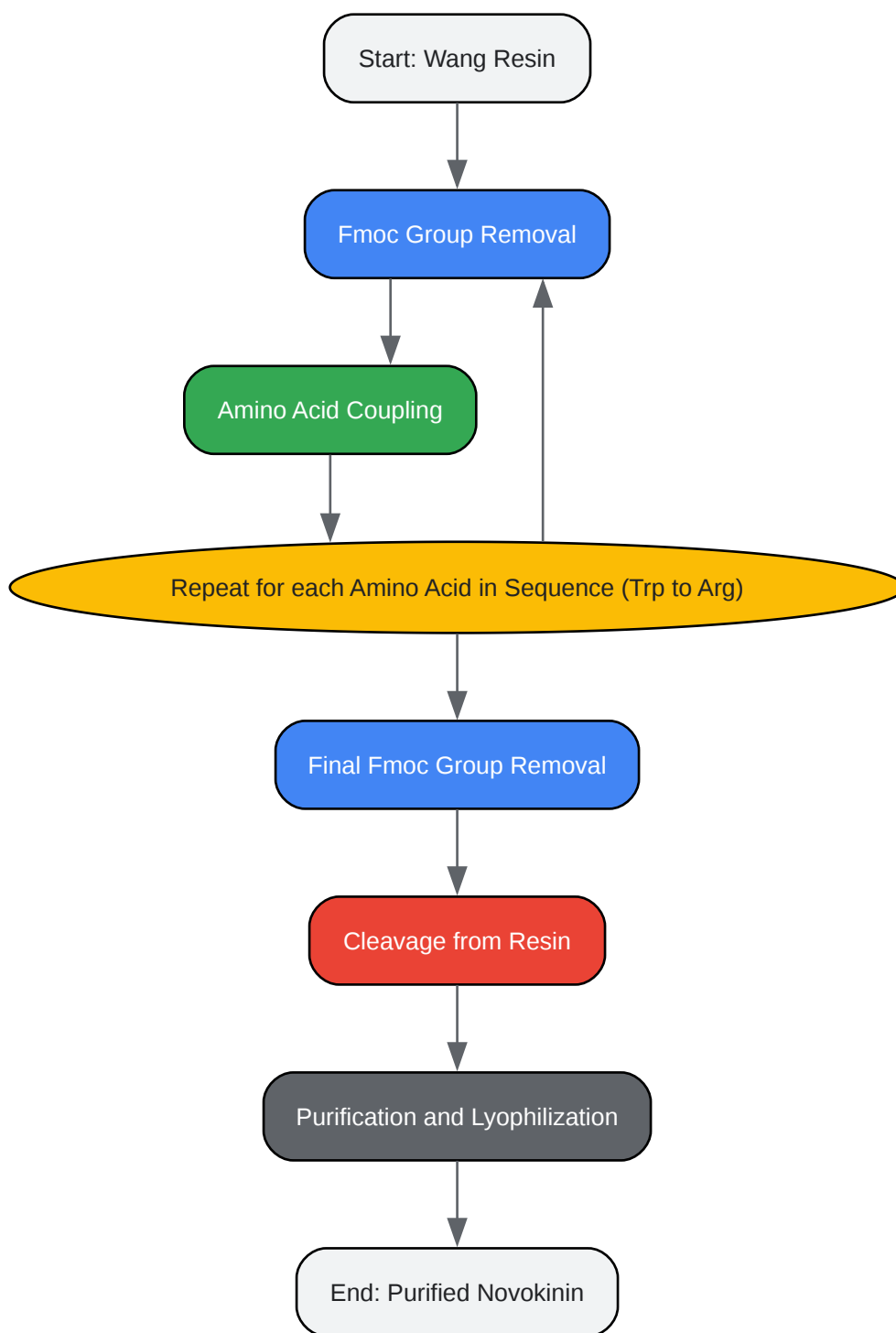
*Anorexigenic Signaling Pathway of **Novokinin**.*

## Experimental Protocols

The following are detailed methodologies for key experiments involving **Novokinin**.

### Solid-Phase Peptide Synthesis (SPPS) of Novokinin

This protocol outlines the standard Fmoc-mediated solid-phase synthesis of **Novokinin**. [6]



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*Workflow for Solid-Phase Peptide Synthesis of **Novokinin**.*

Materials:

- Wang resin
- Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH)
- Coupling reagents (e.g., HBTU, HOBt)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., TFA/TIS/water)
- Solvents (DMF, DCM)

Procedure:

- Resin Swelling: Swell the Wang resin in DMF.
- First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) to the resin using a coupling agent and a base.
- Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
- Sequential Coupling: Sequentially couple the remaining amino acids (Pro, Lys, Leu, Pro, Arg) following steps 2 and 3.
- Final Deprotection: Remove the final Fmoc group.
- Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
- Purification: Purify the crude peptide by reverse-phase HPLC.
- Lyophilization: Lyophilize the purified peptide to obtain a powder.

## In Vivo Antihypertensive Activity Assessment

This protocol describes the methodology for evaluating the antihypertensive effects of **Novokinin** in a rat model of hypertension.[8][9]

Animal Model:

- Spontaneously Hypertensive Rats (SHRs) or L-NAME and salt-induced hypertensive rats.[8][9]

Procedure:

- Acclimatization: Acclimatize the rats to the experimental conditions.
- Baseline Measurement: Measure the baseline systolic blood pressure using the tail-cuff method.
- **Novokinin** Administration: Administer **Novokinin** orally or intravenously at the desired dose.
- Blood Pressure Monitoring: Monitor the systolic blood pressure at regular intervals post-administration.
- Data Analysis: Compare the blood pressure readings before and after **Novokinin** administration to determine the hypotensive effect.

## Ex Vivo Vasorelaxant Activity Assay

This protocol details the procedure for assessing the vasorelaxant properties of **Novokinin** on isolated arteries.[7]

Tissue Preparation:

- Isolate the mesenteric artery from a spontaneously hypertensive rat.

Procedure:

- Artery Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution.
- Pre-constriction: Induce constriction of the artery with phenylephrine.

- **Novokinin** Application: Add **Novokinin** to the organ bath at various concentrations.
- Tension Measurement: Record the changes in arterial tension to measure the degree of relaxation.
- Data Analysis: Calculate the percentage of relaxation at each **Novokinin** concentration to determine its vasorelaxant potency.

## In Vivo Anorexigenic Effect Evaluation

This protocol outlines the methodology for assessing the appetite-suppressing effects of **Novokinin** in mice.<sup>[1]</sup>

Animal Model:

- Fasted conscious mice.

Procedure:

- Fasting: Fast the mice for a specified period to induce hunger.
- **Novokinin** Administration: Administer **Novokinin** via intracerebroventricular injection or oral gavage.
- Food Presentation: Provide a pre-weighed amount of food to the mice.
- Food Intake Measurement: Measure the amount of food consumed over a specific time period.
- Data Analysis: Compare the food intake of **Novokinin**-treated mice to that of a control group to determine the anorexigenic effect.

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